![molecular formula C10H19N B13031556 (4-Methylbicyclo[2.2.2]octan-1-yl)methanamine CAS No. 89014-22-2](/img/structure/B13031556.png)
(4-Methylbicyclo[2.2.2]octan-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylbicyclo[222]octan-1-yl)methanamine is an organic compound with a unique bicyclic structure It is characterized by a bicyclo[222]octane framework with a methyl group at the 4-position and a methanamine group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbicyclo[2.2.2]octan-1-yl)methanamine typically involves the alkylation of bromoarenes with 4-methylbicyclo[2.2.2]octan-1-ol in methanesulfonic acid . This reaction yields the corresponding bromine-containing 1-aryl-4-methylbicyclo[2.2.2]octanes. Another method involves the use of 8-methyltricyclo[4.4.0.03,8]decan-1-ol (twistanol) under similar conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylbicyclo[2.2.2]octan-1-yl)methanamine undergoes various chemical reactions, including:
Alkylation: As mentioned earlier, it can participate in alkylation reactions with bromoarenes.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not detailed, it is likely to undergo such reactions given its amine functionality.
Common Reagents and Conditions
Methanesulfonic Acid: Used in the alkylation reactions.
Bromoarenes: Reactants in the alkylation process.
Major Products Formed
The major products formed from the alkylation reactions are bromine-containing 1-aryl-4-methylbicyclo[2.2.2]octanes .
Applications De Recherche Scientifique
(4-Methylbicyclo[2.2.2]octan-1-yl)methanamine has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a candidate for drug development and pharmaceutical research.
Material Science:
Mécanisme D'action
The specific mechanism of action for (4-Methylbicyclo[2.2.2]octan-1-yl)methanamine is not well-documented. given its amine functionality, it is likely to interact with various molecular targets through hydrogen bonding, electrostatic interactions, and other non-covalent interactions. These interactions can influence biological pathways and molecular targets, making it a compound of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbicyclo[2.2.2]octan-1-ol: A related compound with a hydroxyl group instead of a methanamine group.
8-Methyltricyclo[4.4.0.03,8]decan-1-ol (twistanol): Another bicyclic compound used in similar alkylation reactions.
Uniqueness
(4-Methylbicyclo[2.2.2]octan-1-yl)methanamine is unique due to its specific substitution pattern and the presence of both a bicyclic framework and an amine functionality. This combination of features makes it a versatile compound for various chemical reactions and applications .
Propriétés
Numéro CAS |
89014-22-2 |
|---|---|
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
(4-methyl-1-bicyclo[2.2.2]octanyl)methanamine |
InChI |
InChI=1S/C10H19N/c1-9-2-5-10(8-11,6-3-9)7-4-9/h2-8,11H2,1H3 |
Clé InChI |
HDYXZSGFNBLTAC-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1)(CC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


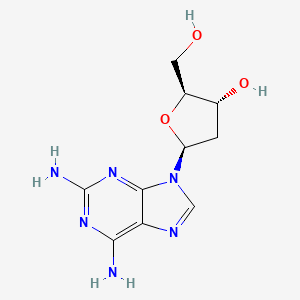
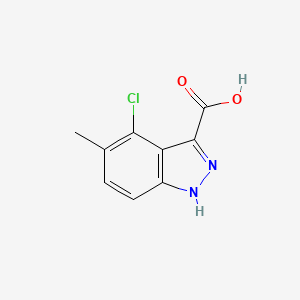

![(1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031501.png)

![6,6-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13031528.png)
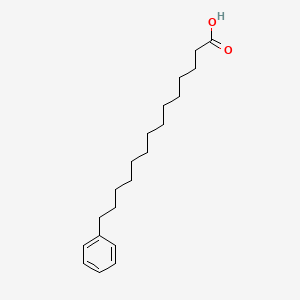
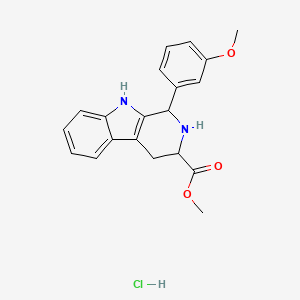
![4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13031550.png)
![2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031551.png)

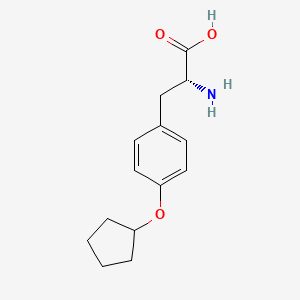
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B13031561.png)

